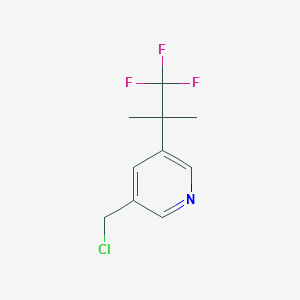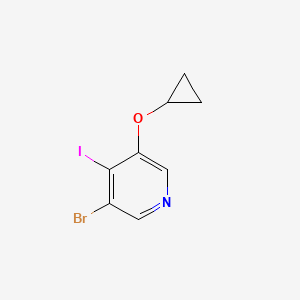![molecular formula C18H30O3Si4 B14813626 5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)
5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE is a chemical compound with the molecular formula C18H32O3Si4 and a molecular weight of 408.79 g/mol . It is a clear, colorless to almost colorless liquid with a boiling point of 112-115°C at 2 mmHg . This compound is known for its unique structure, which includes multiple silicon-oxygen bonds and vinyl groups, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE typically involves the reaction of phenyltrichlorosilane with vinyltrimethylsilane in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis of the reactive intermediates . The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form silanes with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products .
Major Products Formed
The major products formed from these reactions include epoxides, diols, silanes, and various silicon-containing derivatives .
Scientific Research Applications
3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the preparation of tricarbonyl iron complexes with multivinylsilicon ligands.
Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as silicone elastomers and resins.
Mechanism of Action
The mechanism of action of 3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE involves its ability to form stable silicon-oxygen bonds and undergo various chemical transformations . The vinyl groups in the compound allow for further functionalization, making it a versatile building block in synthetic chemistry . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- TRIS (GLYCIDOXYPROPYLDIMETHYLSILOXY)PHENYLSILANE
- TRIS (TRIMETHYLSILOXY)CHLOROSILANE
- TRIS (DIMETHYLSILOXY)ETHOXYSILANE
- TRIS (DIMETHYLSILYL)AMINE
- TRIS (DIMETHYLAMINO)SILANE
Uniqueness
Compared to these similar compounds, 3-[(DIMETHYLVINYLSILYL)OXY]-1,1,5,5-TETRAMETHYL-3-PHENYL-1,5-DIVINYLTRISILOXANE is unique due to its multiple vinyl groups and phenyl ring, which provide additional sites for chemical modification and enhance its reactivity . This makes it particularly valuable in the synthesis of complex organosilicon compounds and advanced materials .
Properties
Molecular Formula |
C18H30O3Si4 |
|---|---|
Molecular Weight |
406.8 g/mol |
InChI |
InChI=1S/C18H30O3Si4/c1-9-23(5,6)20-25(19-22-16-17(3)4,21-24(7,8)10-2)18-14-12-11-13-15-18/h9-16H,1-2H2,3-8H3 |
InChI Key |
KTJRWDQPCIPEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Si]O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


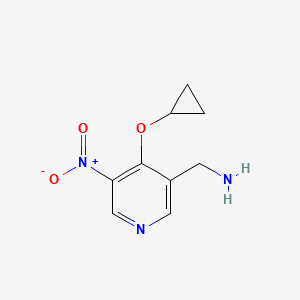
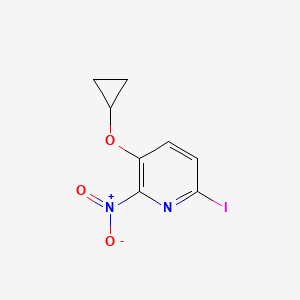

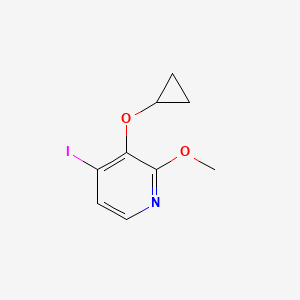
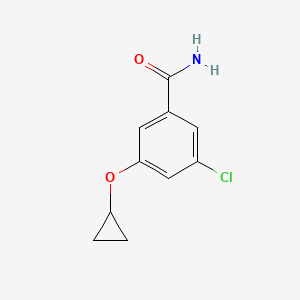
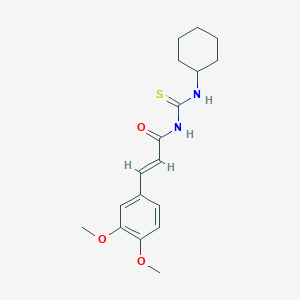
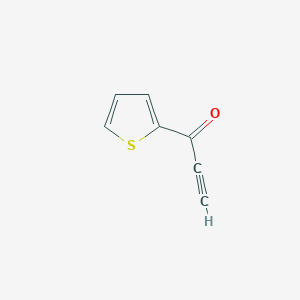
![3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol](/img/structure/B14813567.png)
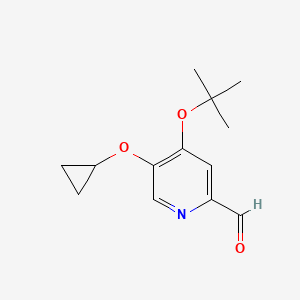
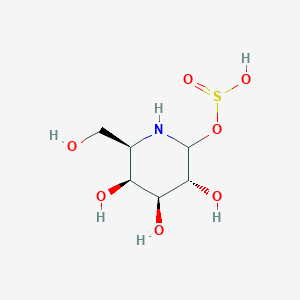
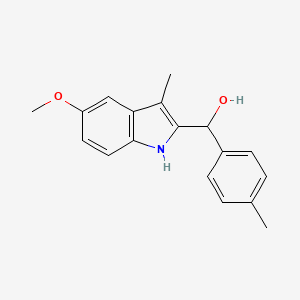
![Rel-((1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14813600.png)
